

# literature review of SN-008's effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SN-008   |           |
| Cat. No.:            | B7382933 | Get Quote |

## Literature Review of ZM008's Effectiveness

#### Introduction

ZM008 is a first-in-class fully human IgG1 monoclonal antibody that targets the C-type lectin-like receptor CLEC2D, also known as LLT1.[1] LLT1 is expressed on various tumor cells and immune cells and is understood to play a role in immune surveillance by interacting with its receptor, CD161, which is present on Natural Killer (NK) cells and a subset of T cells.[2][3] This interaction is thought to downregulate the cytotoxic activity of NK and T cells, allowing tumor cells to evade the immune system. ZM008 is designed to block this interaction, thereby restoring the anti-tumor immune response.[1][2][3]

#### Mechanism of Action

ZM008's primary mechanism of action is the blockade of the LLT1/CD161 immune checkpoint pathway.[2][3] By binding to LLT1 on tumor cells, ZM008 prevents the inhibitory signal from being transmitted to CD161-expressing NK and T cells.[1] This abrogation of the inhibitory signal leads to the activation of NK cells, which in turn can trigger T cell activation, transforming the tumor microenvironment from "cold" (less immune-responsive) to "hot" (highly immune-responsive).[1][2][3] The activated NK and CD8+ T cells can then recognize and eliminate tumor cells.







Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References



- 1. Zumutor Biologics Reports First Patient Dosed with ZM008, an Innovative Anti-LLT1 Antibody [synapse.patsnap.com]
- 2. Abrogation of natural killer cell check point pathway LLT1/CD161 by novel anti LLT1 antibody ZM008 and its therapeutic applications in solid cancers. ASCO [asco.org]
- 3. zumutor.com [zumutor.com]
- To cite this document: BenchChem. [literature review of SN-008's effectiveness].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7382933#literature-review-of-sn-008-s-effectiveness]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com